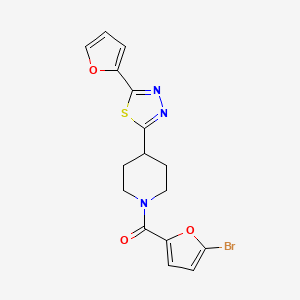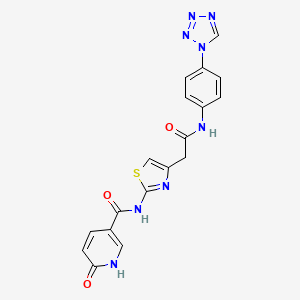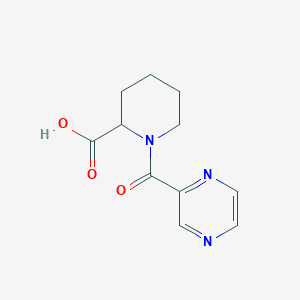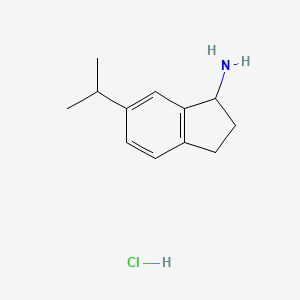
(5-Bromofuran-2-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a bromofuran, a thiadiazole, and a piperidine, which are common in medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and thiadiazole rings, the piperidine ring, and the bromine atoms. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The bromine atoms in the compound could potentially be reactive, allowing for further functionalization of the molecule. The furan and thiadiazole rings could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atoms could increase its molecular weight and potentially its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have developed methodologies for synthesizing compounds with bromofuran and thiadiazolyl moieties, aiming to explore their structural properties and potential biological activities. For instance, the synthesis of 2-aroylbenzofuran-3-ols, including compounds with bromo and iodo substituents, was reported. These compounds were characterized using mass spectrometry, NMR spectroscopy, and X-ray diffraction studies, highlighting the importance of structural analysis in understanding their potential applications (Nguyễn Tiến Công et al., 2020).
Biological Activities
The biological activities of compounds bearing furan and thiadiazole rings have been extensively studied. For instance, several compounds were synthesized and tested for their in vitro cytotoxicity against human cancer cell lines, demonstrating significant inhibitory abilities, particularly on Hep-G2 cells. This indicates potential applications in cancer research and therapy (Nguyễn Tiến Công et al., 2020). Additionally, compounds with similar structures have been evaluated for their antimicrobial activities, suggesting their utility in combating infectious diseases (Serap Başoğlu et al., 2013).
Corrosion Inhibition
The inhibitive effect of organic inhibitors on the corrosion of mild steel in acidic mediums has been explored, where derivatives similar to the compound have shown significant efficiency in preventing corrosion. This suggests potential applications in industrial processes and materials science to enhance the durability of metal structures (P. Singaravelu et al., 2022).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c17-13-4-3-12(23-13)16(21)20-7-5-10(6-8-20)14-18-19-15(24-14)11-2-1-9-22-11/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVYZXSTJHZINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate](/img/structure/B2625206.png)
![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2625208.png)
![(3Z)-3-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dihydro-2-benzofuran-1-one; acetic acid](/img/structure/B2625209.png)


![4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2625212.png)
![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)

![4,11,13-trimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2625217.png)



amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2625228.png)
![(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2625229.png)
